Tert-butyl 3-(6-bromopyridin-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(6-bromopyridin-2-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H17BrN2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(6-bromopyridin-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 6-bromopyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: The azetidine ring can be involved in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the azetidine ring.
Scientific Research Applications
Chemistry: Tert-butyl 3-(6-bromopyridin-2-yl)azetidine-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its bromopyridine moiety is particularly useful in the design of inhibitors or modulators of specific enzymes or receptors.
Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Researchers explore its ability to interact with biological targets, aiming to develop new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(6-bromopyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-(6-chloropyridin-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-(6-iodopyridin-2-yl)azetidine-1-carboxylate
Comparison: Tert-butyl 3-(6-bromopyridin-2-yl)azetidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its fluorine, chlorine, and iodine counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
CAS No. |
1356086-76-4 |
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Molecular Formula |
C13H17BrN2O2 |
Molecular Weight |
313.19 g/mol |
IUPAC Name |
tert-butyl 3-(6-bromopyridin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-9(8-16)10-5-4-6-11(14)15-10/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
KQQNLTQYXMZEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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